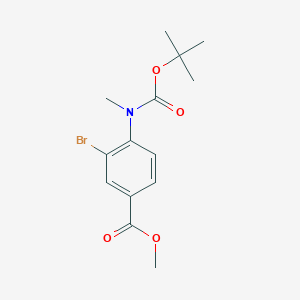
Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a chemical compound with the linear formula C13H14CLNO3 . It is also known as N-benzyloxycarbonyl 3-pyrroline . This compound is an N-substituted 3-pyrroline .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OCc1ccccc1)N2CC=CC2 . The InChI key for this compound is XSKKIFJNZPNVGO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.24 . The compound has a refractive index n20/D of 1.544 (lit.) . It has a boiling point of 133-137 °C/0.6 mmHg (lit.) and a density of 1.132 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
BCPC has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals, such as antibiotics, fungicides, and herbicides. Additionally, BCPC has been used in the synthesis of peptides and peptidomimetics.
Wirkmechanismus
BCPC acts as a reagent in organic synthesis. It is used to react with other compounds to form new products. The reaction is typically acid-catalyzed, and the product is isolated by filtration and recrystallization.
Biochemical and Physiological Effects
BCPC does not have any direct biochemical or physiological effects. It is used solely as a reagent in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BCPC in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it is stable in the presence of air and light. The main limitation of BCPC is its sensitivity to moisture, which can cause the compound to decompose.
Zukünftige Richtungen
The use of BCPC in organic synthesis is expected to continue to grow. It is likely to be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, BCPC may be used in the synthesis of peptides and peptidomimetics. It may also be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, BCPC may be used in the synthesis of catalysts and other materials for industrial applications.
Synthesemethoden
BCPC is synthesized by the reaction of 3-chloropyrrolidine-1-carboxylic acid with benzyl chloride in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 0-50°C. The product is then isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
benzyl 3-carbonochloridoylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYMVXRNQWTJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)
![Ethyl 8-(t-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)








